molecular formula C19H32O2 B14534527 Methyl octadec-9-en-5-ynoate CAS No. 62228-31-3

Methyl octadec-9-en-5-ynoate

Cat. No.: B14534527
CAS No.: 62228-31-3
M. Wt: 292.5 g/mol
InChI Key: FAUKNZYYBRSRPJ-UHFFFAOYSA-N
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Description

Methyl octadec-9-en-5-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-9-en-5-ynoate can be synthesized through several methods. One common approach involves the esterification of octadec-9-en-5-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing side reactions. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-9-en-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form keto and hydroxy derivatives.

    Reduction: Hydrogenation of the double and triple bonds can produce saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Keto and hydroxy derivatives.

    Reduction: Saturated esters.

    Substitution: Functionalized esters with various substituents.

Scientific Research Applications

Methyl octadec-9-en-5-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl octadec-9-en-5-ynoate depends on its specific application. In biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The presence of both double and triple bonds allows for unique interactions with molecular targets, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-9-en-5-ynoate is unique due to the specific positioning of its double and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

62228-31-3

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-9-en-5-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-13,16-18H2,1-2H3

InChI Key

FAUKNZYYBRSRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCC#CCCCC(=O)OC

Origin of Product

United States

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